5-iodo-2-methoxy-1H-pyrimidin-6-one
Descripción
BenchChem offers high-quality 5-iodo-2-methoxy-1H-pyrimidin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methoxy-1H-pyrimidin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C5H5IN2O2 |
|---|---|
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
Clave InChI |
LBOGJBQASZLLDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=O)N1)I |
Origen del producto |
United States |
The Biological Activity of 5-Iodo-2-Methoxy-1H-Pyrimidin-6-One Derivatives: A Technical Guide to Molecular Design and Therapeutic Application
Executive Summary
The pyrimidine scaffold is a foundational pillar of medicinal chemistry, serving as the structural basis for numerous antiviral, antineoplastic, and epigenetic drugs. Among its highly functionalized derivatives, 5-iodo-2-methoxy-1H-pyrimidin-6-one (often existing as its tautomer, 5-iodo-2-methoxypyrimidin-4(1H)-one) has emerged as a privileged synthetic intermediate and pharmacophore.
This technical whitepaper explores the biological activity of derivatives synthesized from this core. By leveraging the unique electronic and steric properties of the C5-iodine and C2-methoxy functional groups, researchers have developed potent therapeutic agents ranging from viral thymidine kinase inhibitors to targeted protein degraders (PROTACs) and tumor radiosensitizers.
Chemical Anatomy & Reactivity Profile
The utility of the 5-iodo-2-methoxy-1H-pyrimidin-6-one scaffold lies in its highly programmable reactivity, which dictates its subsequent biological behavior:
-
The C5-Iodine Atom: Iodine is a large, highly polarizable halogen. In biological systems, it enhances lipophilicity, improving membrane permeability and pharmacokinetic distribution[1]. Chemically, the C5-C(I) bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the precise attachment of complex molecular linkers required in PROTAC synthesis[2].
-
The C2-Methoxy Group: The methoxy group serves a dual purpose. It acts as an electron-donating group that modulates the tautomeric equilibrium of the pyrimidin-6-one core. In prodrug design, it can undergo enzymatic or chemical hydrolysis to yield the active 2-pyrimidinone core, which mimics natural nucleosides but lacks the standard hydrogen-bonding face, allowing it to bypass specific mammalian enzymes while targeting viral or metabolic pathways[3].
Therapeutic Modality I: Antiviral Agents & Radiosensitizers
Mechanism of Action: The IPdR to IUdR Pathway
One of the most clinically significant derivatives of the halogenated pyrimidinone core is 5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR) . Originally conceptualized as an antiviral agent targeting Herpes Simplex Virus (HSV)[4], IPdR was designed under the hypothesis that nucleosides lacking an amino or keto group at position 4 would be selectively phosphorylated by viral thymidine kinase rather than mammalian thymidine kinase[3].
However, in vivo studies revealed a secondary, highly valuable pharmacokinetic mechanism: IPdR acts as an oral prodrug for 5-iodo-2′-deoxyuridine (IUdR) , a potent radiosensitizer. Hepatic aldehyde oxidase rapidly converts IPdR to IUdR[3]. IUdR is then phosphorylated and incorporated into the DNA of rapidly dividing cells (such as glioblastoma cells), where the large iodine atom destabilizes the DNA helix and amplifies radiation-induced double-strand breaks.
Metabolic conversion of IPdR to IUdR via Aldehyde Oxidase for DNA radiosensitization.
Experimental Protocol: Pharmacokinetic Profiling of IPdR Radiosensitization
To validate the self-sustaining efficacy of IPdR over direct IUdR administration, the following in vivo protocol is utilized to measure schedule-dependent drug effects[3].
Rationale & Causality: Direct administration of IUdR suffers from rapid systemic clearance and high toxicity. By using IPdR, aldehyde oxidase provides a steady-state, sustained release of IUdR, maximizing tumor DNA incorporation while minimizing systemic shock.
-
Xenograft Establishment: Implant U251 human glioblastoma cells subcutaneously into athymic nude mice. Wait until tumor volumes reach ~150 mm³.
-
Dosing Schedule: Administer IPdR via gastric gavage (e.g., once daily vs. continuous infusion). Causality: Gastric administration ensures first-pass hepatic metabolism, which is strictly required for the aldehyde oxidase-mediated conversion of the pyrimidinone core.
-
Blood & Tissue Sampling: Draw blood at 0.25, 0.5, 1, 2, and 4 hours post-dose. Extract tumor tissue at the 4-hour mark.
-
HPLC Analysis: Quantify IPdR and IUdR levels in plasma to confirm the transient peak of aldehyde oxidase activity.
-
DNA Incorporation Assay: Digest tumor DNA and analyze via LC-MS/MS to quantify the percentage of thymidine replacement by IUdR. A replacement rate of >10% is the threshold for significant radiosensitization.
Therapeutic Modality II: Epigenetic Modulators (HDAC4 PROTACs)
Mechanism of Action: Targeted Protein Degradation
Beyond nucleoside mimics, the 5-iodo-2-methoxy-1H-pyrimidin-6-one scaffold is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at neurodegenerative diseases, specifically Huntington's Disease[2].
Researchers utilize the C5-iodine for palladium-catalyzed Suzuki cross-coupling to attach specific linker molecules (e.g., PEG linkers), while the pyrimidine core acts as a high-affinity binding moiety for Histone Deacetylase 4 (HDAC4) [5]. By tethering this HDAC4-binding pyrimidine to an E3 ubiquitin ligase ligand, the resulting PROTAC forces the ubiquitination and subsequent proteasomal degradation of HDAC4, a protein heavily implicated in Huntington's pathology.
PROTAC mechanism utilizing a 5-iodo-2-methoxy-pyrimidine derived ligand to degrade HDAC4.
Experimental Protocol: Cellular HDAC Potency & Degradation Assay
To ensure the synthesized PROTAC selectively degrades class IIa HDACs (HDAC4) without inhibiting class I HDACs, a highly specific fluorogenic assay is required[2].
Rationale & Causality: Class IIa HDACs have a highly restricted active site. Standard acetylated substrates (like Boc-Lys(Ac)-AMC) are cleaved efficiently by Class I HDACs but poorly by Class IIa. Therefore, using a trifluoroacetylated substrate (Boc-Lys(TFA)-AMC) forces selectivity, allowing researchers to accurately measure HDAC4 degradation.
-
Cell Culture: Culture Jurkat E6-1 cells in RPMI medium supplemented with 10% FBS.
-
Compound Incubation: Treat cells with varying concentrations of the pyrimidine-derived PROTAC (0.1 nM to 10 μM) for 18 hours. Causality: 18 hours allows sufficient time for the ternary complex formation, ubiquitination, and proteasomal degradation cycles to occur.
-
Lysis: Lyse cells using a buffer containing 50 mM Tris–HCl, 137 mM NaCl, and 1% Nonidet P40 Substitute (pH 8.0).
-
Substrate Addition:
-
For Class I Activity: Add Boc-Lys(Ac)-AMC.
-
For Class IIa Activity: Add Boc-Lys(TFA)-AMC.
-
-
Quantification: Measure fluorescence using an EnVision plate reader (Excitation: 360 nm, Emission: 460 nm). A decrease in Class IIa fluorescence without a drop in Class I fluorescence confirms selective HDAC4 degradation.
Quantitative Data Summary
The following table synthesizes the biological efficacy of key derivatives originating from the 5-iodo-pyrimidinone and 5-iodo-2-methoxy-pyrimidine scaffolds across different therapeutic domains.
| Derivative / Compound | Primary Target / Mechanism | Biological Activity (IC50 / Efficacy) | Clinical / Preclinical Application |
| IPdR (5-Iodo-2-pyrimidinone-2′-deoxyribose) | Aldehyde Oxidase (Prodrug to IUdR) | >10% Thymidine replacement in DNA | In vivo radiosensitizer for Glioblastoma[3] |
| IPdR (Direct Viral Targeting) | Viral Thymidine Kinase | Significant HSV-1 / HSV-2 inhibition | Antiviral therapeutic[4] |
| 5-IC (6-Amino-5-iodo-2(1H)-pyrimidinone) | DNA Replication Inhibition | High DNA cross-coupling affinity | Antiviral / Anticancer prodrug scaffold[1] |
| Pyrimidine-PEG PROTACs | HDAC4 / E3 Ligase Ternary Complex | Sub-nanomolar cellular degradation (DC50) | Neurodegenerative diseases (Huntington's)[2] |
Conclusion & Future Perspectives
The 5-iodo-2-methoxy-1H-pyrimidin-6-one scaffold is a masterclass in rational drug design. By exploiting the steric bulk and cross-coupling potential of the C5-iodine, alongside the tunable electronic properties of the C2-methoxy/pyrimidinone face, researchers can drive biological activity toward entirely different therapeutic endpoints.
Future development of this scaffold is heavily focused on optimizing the linker chemistry for PROTACs to improve blood-brain barrier penetration for Huntington's disease, as well as refining oral dosing schedules for IPdR to maximize its therapeutic index as a clinical radiosensitizer.
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5-Iodo-2-methoxy-1H-pyrimidin-6-one: Molecular Weight, Physical Properties, and Experimental Workflows
As a Senior Application Scientist, navigating the synthesis and application of halogenated pyrimidines requires a deep understanding of structural causality. 5-Iodo-2-methoxy-1H-pyrimidin-6-one (often tautomerized as 5-iodo-2-methoxypyrimidin-4-ol) is a highly specialized heterocyclic building block. Its unique substitution pattern—an electron-donating methoxy group paired with a heavy, polarizable iodine atom—makes it a critical intermediate in the development of nucleoside analogs, kinase inhibitors, and antiviral therapeutics.
This technical guide dissects the physicochemical properties of this compound, details a self-validating synthesis protocol, and explores its mechanistic role in drug discovery.
Structural Causality and Physicochemical Profiling
The behavior of 5-Iodo-2-methoxy-1H-pyrimidin-6-one is dictated by the opposing electronic effects of its substituents. The methoxy group at C2 donates electron density into the pyrimidine ring via resonance, increasing the nucleophilicity of the nitrogen atoms. Conversely, the massive iodine atom at C5 acts as a potent halogen-bonding donor. In biological systems, this C5-iodo group serves as a classic bioisostere for a methyl group (as seen in thymine), but its larger Van der Waals radius and polarizability allow for stronger, more directional interactions with target protein active sites .
Because the carbon-iodine (C–I) bond is relatively weak and susceptible to homolytic cleavage upon UV exposure, the physical handling of this compound requires strict environmental controls .
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| IUPAC Name | 5-Iodo-2-methoxy-1H-pyrimidin-6-one |
| Molecular Formula | C₅H₅IN₂O₂ |
| Molecular Weight | 252.01 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Melting Point | >150 °C (Decomposes before reaching a clear melt) |
| Storage Conditions | 2–8 °C, inert atmosphere (Argon/N₂), protect from light |
Experimental Protocol: Electrophilic Iodination
To synthesize 5-iodo-2-methoxy-1H-pyrimidin-6-one from its non-iodinated precursor, we utilize an electrophilic aromatic substitution (EAS) workflow. Instead of using harsh, toxic reagents like I₂/HNO₃, this protocol employs N-iodosuccinimide (NIS) to ensure regioselectivity at the C5 position, which is the most electron-rich carbon in the pyrimidin-6-one core .
Self-Validating Synthesis Workflow
Step 1: Reaction Setup
-
Action: Dissolve 1.0 eq of 2-methoxy-1H-pyrimidin-6-one in anhydrous DMF under an Argon atmosphere. Add 1.1 eq of NIS in a single portion.
-
Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the EAS mechanism. Argon prevents oxidative degradation of the iodide source.
Step 2: Thermal Activation & Monitoring
-
Action: Heat the mixture to 80 °C for 4 hours.
-
Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (R_f ≈ 0.3) must completely disappear, replaced by a new, highly UV-active spot (R_f ≈ 0.5). If the starting material persists, add an additional 0.1 eq of NIS.
Step 3: Quenching and Workup
-
Action: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate reduces any unreacted electrophilic iodine (I⁺) or molecular iodine (I₂) to water-soluble iodide (I⁻), preventing contamination of the final product. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 4: Analytical Validation (The "Trust" Check)
-
Action: Perform ¹H NMR (DMSO-d₆) and LC-MS.
-
Validation Check: In the ¹H NMR spectrum, the C4 proton must appear as a sharp singlet at ~8.1 ppm. Crucially, the absence of a doublet coupling pattern confirms that the C5 position has been successfully substituted. LC-MS must show an [M+H]⁺ peak at m/z 253.0 with no M+2 isotope peak of equal height, ruling out bromine contamination .
Workflow for the electrophilic iodination and purification of the pyrimidin-6-one core.
Mechanism of Action in Drug Development
In pharmacological applications, 5-iodo-2-methoxy-1H-pyrimidin-6-one acts as an advanced intermediate for synthesizing nucleoside antimetabolites. When incorporated into a nucleoside scaffold (e.g., via glycosylation at N1), the resulting compound mimics endogenous pyrimidines.
Once phosphorylated by cellular kinases, the iodinated analog competitively binds to enzymes such as Thymidylate Synthase (TS) or viral DNA polymerases. The massive electron cloud of the C5-iodine atom creates a steric block that prevents the enzyme from completing its catalytic cycle (such as the methylation step required to convert dUMP to dTMP). This triggers a self-validating biological outcome: the depletion of downstream nucleotides, leading directly to S-phase cell cycle arrest and apoptosis.
Mechanism of action for C5-iodinated pyrimidine analogs in enzymatic inhibition.
LC-MS/MS Handling Precautions
When analyzing 5-iodo-2-methoxy-1H-pyrimidin-6-one via mass spectrometry, researchers must account for the thermal lability of the C–I bond.
-
Causality: Standard Electrospray Ionization (ESI) parameters often utilize high cone voltages (e.g., >40 V) and source temperatures (>150 °C). Under these conditions, the compound will undergo in-source fragmentation, stripping the iodine atom before the quadrupole and yielding a false base peak at m/z 127 (the de-iodinated core).
-
Solution: To maintain a self-validating analytical system, drop the cone voltage to ≤20 V and the source temperature to 120 °C. This preserves the parent ion (m/z 253) and ensures accurate quantification .
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 619802, 6-Iodothymine (C5H5IN2O2). Retrieved March 27, 2026, from[Link]
-
National Institutes of Health (PMC). "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions". Retrieved March 27, 2026, from[Link]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Iodo-2-methoxy-1H-pyrimidin-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 5-iodo-2-methoxy-1H-pyrimidin-6-one. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antibacterial properties.[1][2][3][4] The introduction of an iodine atom at the C5 position can further enhance their therapeutic potential, making them crucial intermediates in drug development.[5] This guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, offering insights into the experimental choices and the interpretation of the resulting structural data. The aim is to provide a robust framework for researchers engaged in the structural characterization of novel pharmaceutical compounds.
Introduction: The Significance of Iodinated Pyrimidinones
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are implicated in a wide array of pharmacological activities.[3][6] Their structural versatility allows for extensive chemical modifications to modulate their biological effects.[2] In particular, halogenated pyrimidines, such as 5-iodinated derivatives, serve as valuable synthons in organic chemistry and are known to exhibit significant biological activities.[5] For instance, 5-iodo-2'-deoxyuridine is a well-known antiviral drug.[5]
The title compound, 5-iodo-2-methoxy-1H-pyrimidin-6-one, combines the pyrimidinone core with a strategic iodination and a methoxy substitution. This combination of functional groups is anticipated to influence its solid-state packing and intermolecular interactions, which are critical for understanding its physicochemical properties, such as solubility and stability, and its potential interactions with biological targets. A detailed crystal structure analysis provides unambiguous proof of the molecular conformation and reveals the intricate network of non-covalent interactions that govern its supramolecular assembly.
Experimental Methodology: A Self-Validating Protocol
Synthesis of 5-Iodo-2-methoxy-1H-pyrimidin-6-one
The synthesis of pyrimidinone derivatives can be achieved through various established routes, often involving the condensation of a β-dicarbonyl compound with urea or its derivatives in a Biginelli-type reaction.[1] For the specific synthesis of 5-iodo-2-methoxy-1H-pyrimidin-6-one, a multi-step approach is typically employed.
A plausible synthetic route involves the initial synthesis of a pyrimidine precursor, followed by a regioselective iodination reaction. The use of molecular iodine in combination with an electrophilic iodinating reagent under mild conditions is a common and effective strategy for the iodination of electron-rich heterocyclic systems.[5]
Step-by-Step Synthesis Protocol:
-
Preparation of the Pyrimidinone Core: A suitable starting material, such as 2-methoxypyrimidine-4,6-diol, can be synthesized or obtained commercially.
-
Halogenation/Activation: The pyrimidinone core may require activation at the C5 position to facilitate iodination.
-
Iodination: The activated pyrimidine is then treated with an iodinating agent. A green chemistry approach could involve the use of solid iodine and a nitrate salt under solvent-free conditions to achieve regioselective iodination at the C5 position.[5]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Crystallization: The Art of Growing High-Quality Single Crystals
Obtaining single crystals of sufficient quality is paramount for a successful X-ray diffraction experiment.[7] The quality of the crystal directly impacts the resolution and reliability of the final structural model.[7] For pyrimidinone derivatives, which can exhibit low solubility in common organic solvents, careful selection of the crystallization method and solvent system is crucial.[8][9]
Recommended Crystallization Protocol: Slow Evaporation
-
Solvent Screening: A preliminary screening of solvents is conducted to identify a solvent or solvent system in which the compound has moderate solubility. Common choices for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[10]
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to achieve a clear, saturated, or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial or beaker. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals.[8][9] Covering the vessel with parafilm and piercing a few small holes can help control the rate of evaporation.[7]
Causality Behind Experimental Choices:
-
Slow Cooling vs. Slow Evaporation: While slow cooling of a hot saturated solution is a common crystallization technique, slow evaporation is often preferred for compounds with limited solubility ranges, as it provides a more gradual path to supersaturation.[10]
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence the resulting crystal packing and potentially lead to the formation of different polymorphs or solvates.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][12] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[11][12]
Data Collection and Processing
A suitable single crystal is carefully selected and mounted on a goniometer head.[11][12] The crystal is then centered in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure. The diffraction data, consisting of thousands of reflection intensities, are collected and then processed to correct for various experimental factors.
Structure Solution and Refinement
The processed diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Figure 1: Experimental workflow for the crystal structure analysis.
Results: The Crystal Structure of 5-Iodo-2-methoxy-1H-pyrimidin-6-one
The crystal structure analysis of 5-iodo-2-methoxy-1H-pyrimidin-6-one would reveal key structural features. While a specific experimental structure from the Cambridge Structural Database (CSD) for this exact compound was not found during the initial search, we can anticipate the expected outcomes based on the analysis of similar pyrimidinone structures.[13][14][15][16][17]
Table 1: Anticipated Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₅H₅IN₂O₂ |
| Formula Weight | 268.01 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | 4 or 8 |
| R-factor | < 0.05 |
The final refined structure would provide precise bond lengths and angles. The pyrimidinone ring is expected to be essentially planar.
Discussion: Intermolecular Interactions and Supramolecular Assembly
The solid-state structure of 5-iodo-2-methoxy-1H-pyrimidin-6-one will be governed by a network of intermolecular interactions. Pyrimidinones are known to form strong N-H···O hydrogen bonds, often leading to the formation of dimers or extended chains.[8][9][18]
In addition to hydrogen bonding, the presence of the iodine atom introduces the possibility of halogen bonding (C-I···O or C-I···N interactions), which is a significant and directional non-covalent interaction that can play a crucial role in crystal engineering and molecular recognition. The methoxy group can also participate in weaker C-H···O interactions. The interplay of these various interactions will dictate the overall crystal packing and influence the material's properties.
Figure 2: Potential intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of 5-iodo-2-methoxy-1H-pyrimidin-6-one provides invaluable insights into its molecular conformation and supramolecular organization. This technical guide has outlined a robust and self-validating methodology for the synthesis, crystallization, and structural determination of this and related compounds. The detailed understanding of the solid-state structure is fundamental for rational drug design, enabling scientists to correlate structural features with physicochemical properties and biological activity. The anticipated network of hydrogen and halogen bonds highlights the complex interplay of non-covalent forces that can be harnessed in the design of new pharmaceutical materials.
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Pharmacokinetics of 5-Iodo-2-methoxy-1H-pyrimidin-6-one in Early Drug Discovery: A Technical Guide to Scaffold Profiling and Optimization
Executive Summary
In fragment-based drug discovery (FBDD) and lead generation, the selection of a core scaffold dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a therapeutic program. 5-Iodo-2-methoxy-1H-pyrimidin-6-one is a highly versatile building block. The 5-iodo substituent provides a heavy atom for crystallographic resolution and a reactive handle for cross-coupling (e.g., Suzuki-Miyaura reactions)[1], while the pyrimidinone core acts as a privileged hydrogen-bonding motif for kinase hinge regions.
However, as a Senior Application Scientist, I must emphasize that advancing this scaffold requires a rigorous understanding of its inherent metabolic liabilities. This whitepaper deconstructs the physicochemical properties, biotransformation pathways, and in vivo pharmacokinetic profiling of 5-iodo-2-methoxy-1H-pyrimidin-6-one, providing actionable, self-validating protocols for early-stage drug development professionals.
Structural Rationale and Metabolic Vulnerabilities
The utility of 5-iodo-2-methoxy-1H-pyrimidin-6-one lies in its electronic distribution, but its architecture harbors two major metabolic "soft spots" that drive its pharmacokinetic clearance:
-
The 2-Methoxy Group (CYP450 Liability): Alkoxypyrimidines are notorious substrates for Cytochrome P450 (CYP450) mediated O-demethylation. The mechanism involves hydrogen abstraction from the methoxy methyl group, oxygen rebound to form a hemiacetal, and subsequent collapse to release formaldehyde[2][3]. This yields a 2-hydroxy derivative, which rapidly tautomerizes to a pyrimidine-2,4-dione (uracil) core.
-
The Pyrimidinone Core (DPD Liability): Once demethylated, the resulting 5-iodouracil derivative mimics endogenous pyrimidines. It becomes highly susceptible to degradation by Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism, which reduces the 5,6-double bond and leads to rapid ring cleavage[4]. Furthermore, it can interact with thymidine phosphorylase[5].
Understanding these pathways is critical. If a lead compound retains the unsubstituted 2-methoxy group, it will likely suffer from high hepatic clearance and poor oral bioavailability.
Figure 1: Primary biotransformation pathways of 5-iodo-2-methoxy-1H-pyrimidin-6-one.
In Vitro Pharmacokinetics: Self-Validating Microsomal Stability Protocol
To quantify the O-demethylation rate, we utilize a Human Liver Microsome (HLM) stability assay. A protocol is only as reliable as its internal controls; therefore, this workflow is designed as a self-validating system.
Experimental Causality & Setup
We utilize an NADPH-regenerating system rather than direct NADPH addition to maintain a constant supply of reducing equivalents over the 60-minute incubation, preventing artificial plateauing of the clearance curve.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 5-iodo-2-methoxy-1H-pyrimidin-6-one in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.
-
Control Assignment (Critical):
-
Positive Control (High Clearance): Verapamil (validates CYP3A4 activity).
-
Negative Control (Low Clearance): Warfarin (validates assay baseline).
-
Minus-NADPH Control: Incubate the parent compound without NADPH to rule out chemical instability or non-CYP mediated degradation (e.g., esterases).
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.
In Vivo Pharmacokinetics: Rodent Profiling
Moving from in vitro to in vivo requires careful consideration of formulation. Halogenated pyrimidines with a methoxy group often exhibit moderate lipophilicity but poor aqueous solubility.
Formulation and Dosing Strategy
For Intravenous (IV) dosing (1 mg/kg), we recommend a co-solvent system: 5% DMSO / 40% PEG400 / 55% Saline . This prevents precipitation upon injection. For Per Os (PO) dosing (10 mg/kg), a suspension in 0.5% Methylcellulose / 0.1% Tween-80 is standard to evaluate dissolution-rate limited absorption.
Figure 2: End-to-end in vivo pharmacokinetic profiling workflow.
Quantitative Data Presentation
Based on structural analogs and the known rapid metabolism of halogenated methoxypyrimidines[1][3], the table below summarizes the expected baseline PK parameters for the unoptimized scaffold in a murine model.
| PK Parameter | Route | Expected Value Range | Mechanistic Interpretation |
| Clearance (CL) | IV | 45 - 65 mL/min/kg | High clearance (approaching hepatic blood flow in mice), driven by rapid O-demethylation. |
| Volume of Distribution (Vss) | IV | 0.8 - 1.5 L/kg | Moderate tissue distribution; limited by plasma protein binding and hydrophilicity of the core. |
| Half-life (t1/2) | IV / PO | 0.5 - 1.2 hours | Short half-life necessitates structural optimization (e.g., blocking the methoxy group) for sustained exposure. |
| Bioavailability (F%) | PO | 15% - 30% | Poor oral exposure due to extensive first-pass metabolism in the liver and gut wall. |
| Cmax | PO | < 500 ng/mL | Rapidly peaks and clears; insufficient for sustained target engagement without modification. |
Table 1: Representative baseline PK parameters for the 5-iodo-2-methoxy-1H-pyrimidin-6-one scaffold in mice.
Bioanalytical Methodologies (LC-MS/MS)
Accurate quantification of the parent compound and its demethylated metabolite requires a highly specific LC-MS/MS method. The heavy iodine atom (mass 126.9) provides a distinct mass defect that is highly advantageous for Multiple Reaction Monitoring (MRM).
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Reasoning: Provides sharp peak shapes for polar pyrimidines.
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Reasoning: Formic acid ensures complete protonation of the pyrimidinone core, enhancing positive electrospray ionization (ESI+) efficiency.
-
Gradient: 5% B to 95% B over 2.5 minutes.
Mass Spectrometry (MRM Transitions):
-
Parent (5-Iodo-2-methoxy-1H-pyrimidin-6-one): [M+H]+ m/z 252.9 → m/z 126.9 (Loss of the pyrimidine core, yielding the iodine ion) or m/z 221.9 (Loss of methoxy/formaldehyde).
-
Metabolite (5-Iodouracil derivative): [M+H]+ m/z 238.9 → m/z 111.0.
Optimization Strategies for Lead Development
To transition 5-iodo-2-methoxy-1H-pyrimidin-6-one from a raw fragment to a viable clinical candidate, the application scientist must engineer out the metabolic liabilities while retaining target affinity.
-
Blocking O-Demethylation: The most direct approach to reducing hepatic clearance is replacing the vulnerable methoxy group. Substituting it with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group drastically increases metabolic stability by strengthening the C-H/C-F bonds, preventing CYP450-mediated hydrogen abstraction. Alternatively, a cyclopropoxy group can provide steric hindrance.
-
Elaborating the 5-Iodo Position: The iodine atom is rarely kept in the final drug due to potential dehalogenation toxicity and high lipophilicity. Instead, it is utilized as a synthetic hook. Performing a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position with various aryl or heteroaryl boronic acids can generate potent kinase inhibitors (e.g., IRAK4 inhibitors)[1]. This elaboration often adds steric bulk that simultaneously shields the pyrimidine core from DPD-mediated degradation.
By systematically addressing these pharmacokinetic parameters, researchers can effectively harness the 5-iodo-2-methoxy-1H-pyrimidin-6-one scaffold to build robust, orally bioavailable therapeutics.
References
- Weed Science Society of America. Details the CYP450-mediated O-demethylation pathways of methoxypyrimidine moieties.
- ACS Medicinal Chemistry Letters. Discusses the use of 5-iodopyrimidines as synthetic intermediates for cross-coupling and their in vivo pharmacokinetic optimization.
- ACS Publications. Highlights the mechanisms of CYP450 (e.g., CYP2D6) O-demethylation and strategies for mitigating clearance in drug discovery.
- Google Patents. Details the rapid catabolism of 5-halogenated uracil/pyrimidinone derivatives by dihydropyrimidine dehydrogenase (DPD).
- Information on EC 2.4.2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wssa.net [wssa.net]
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- 4. RU2194511C2 - Application of 5-ethynyluracil as an activator of uracil-reductase, pharmaceutical composition, method for its obtaining, pharmaceutical composition for increasing the action or decreasing the toxicity of 5-fluouracil - Google Patents [patents.google.com]
- 5. Information on EC 2.4.2.4 - thymidine phosphorylase and Organism(s) Homo sapiens and UniProt Accession P19971 - BRENDA Enzyme Database [brenda-enzymes.org]
Tautomeric Landscape of 5-iodo-2-methoxy-1H-pyrimidin-6-one in Aqueous Solutions: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the investigation of tautomerism in 5-iodo-2-methoxy-1H-pyrimidin-6-one within aqueous solutions. Tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly impacts the physicochemical and pharmacological properties of drug candidates.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's tautomeric behavior is paramount for rational drug design and optimization. This guide will delve into the potential tautomeric forms of 5-iodo-2-methoxy-1H-pyrimidin-6-one, outline robust experimental protocols for their characterization, and detail computational approaches to complement and interpret experimental findings. By providing a self-validating system of inquiry, this document aims to empower researchers to elucidate the tautomeric landscape of this and similar pyrimidinone derivatives, thereby accelerating the drug development pipeline.
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
Tautomerism is a fundamental concept in organic chemistry that describes the equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[4] This phenomenon most commonly involves the migration of a proton, a process known as prototropic tautomerism.[5] The significance of tautomerism in drug discovery and development cannot be overstated. Different tautomers of a single drug molecule can exhibit distinct:
-
Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties such as solubility and lipophilicity.[1][3]
-
Pharmacodynamic Properties: Leading to altered binding affinities for their biological targets.[1]
-
Toxicity Profiles: Where one tautomer may be benign while another exhibits toxicity.[3]
The pyrimidinone scaffold is a common motif in numerous biologically active compounds, including nucleobases like uracil and thymine.[6][7][8][9][10] The tautomeric behavior of these foundational molecules has been a subject of intense study, revealing a delicate balance between keto and enol forms that is influenced by substitution and the surrounding environment.[6][7][9][11] For 5-iodo-2-methoxy-1H-pyrimidin-6-one, a substituted pyrimidinone, a comprehensive understanding of its tautomeric preferences in aqueous solution is a critical step in its development as a potential therapeutic agent.
Potential Tautomeric Forms of 5-iodo-2-methoxy-1H-pyrimidin-6-one
The structure of 5-iodo-2-methoxy-1H-pyrimidin-6-one presents several possibilities for prototropic tautomerism. The primary equilibrium is expected to be between the lactam (keto) and lactim (enol) forms, arising from the migration of the proton from the N1 position to the exocyclic oxygen at the C6 position. Furthermore, the presence of the nitrogen at the N3 position introduces the possibility of additional tautomeric forms.
Based on the established principles of pyrimidinone chemistry, the following tautomers are the most probable species in an aqueous solution:
-
1H-Lactam (Keto) Form: The canonical structure, 5-iodo-2-methoxy-1H-pyrimidin-6-one.
-
6-Hydroxy-Lactim (Enol) Form: 5-iodo-2-methoxy-pyrimidin-6-ol, arising from proton migration from N1 to the C6-oxygen.
-
3H-Lactam (Keto) Form: 5-iodo-2-methoxy-3H-pyrimidin-6-one, resulting from proton migration from N1 to N3.
The relative populations of these tautomers will be dictated by their thermodynamic stabilities in an aqueous environment. Factors influencing this equilibrium include the electronic effects of the iodo and methoxy substituents, as well as the solvation effects of water.[12]
Experimental Workflow for Tautomer Elucidation
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of 5-iodo-2-methoxy-1H-pyrimidin-6-one. The following workflow combines spectroscopic techniques that provide complementary information.
Caption: Experimental workflow for the investigation of tautomerism.
UV/Vis Spectroscopy: A First Look at the Tautomeric Equilibrium
Rationale: UV/Vis spectroscopy is a rapid and sensitive technique for detecting the presence of multiple tautomers in solution.[12] The different electronic structures of the keto and enol forms will result in distinct absorption maxima (λmax).[13] By comparing the spectrum of the target compound with those of "locked" N-methylated and O-methylated derivatives (which can only exist in the lactam and lactim forms, respectively), one can qualitatively and, in some cases, quantitatively assess the tautomeric equilibrium.[14]
Protocol:
-
Synthesis of Reference Compounds: Synthesize the N1-methylated (5-iodo-1-methyl-2-methoxy-1H-pyrimidin-6-one) and O-methylated (6-methoxy-5-iodo-2-methoxypyrimidine) derivatives.
-
Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of the parent compound and the two reference compounds in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Spectral Acquisition: Record the UV/Vis absorption spectra of all three solutions over a range of approximately 200-400 nm.
-
Data Analysis: Compare the spectrum of the parent compound to those of the reference compounds. The presence of absorption bands corresponding to both reference compounds in the spectrum of the parent compound is strong evidence for the existence of a tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Rationale: NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[15][16][17][18] It allows for the direct observation and quantification of individual tautomers, provided that the rate of interconversion is slow on the NMR timescale.[15][17] Different tautomers will exhibit distinct chemical shifts for their respective protons and carbons.
Protocol:
-
Sample Preparation: Prepare a solution of 5-iodo-2-methoxy-1H-pyrimidin-6-one in D2O or a mixed H2O/D2O solvent system.
-
1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. Look for distinct sets of signals that can be assigned to the different tautomeric forms. The integration of these signals will provide the relative concentrations of the tautomers.[15]
-
13C NMR Spectroscopy: Acquire a 13C NMR spectrum. The chemical shifts of the carbonyl carbon (in the lactam form) and the enolic carbon (in the lactim form) are particularly diagnostic.
-
15N NMR Spectroscopy (Optional but Recommended): If isotopically labeled material is available, 15N NMR can provide invaluable information about the protonation state of the nitrogen atoms in the pyrimidine ring.
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium (ΔH° and ΔS°).[18]
Mass Spectrometry: Probing Gas-Phase Tautomerism
Rationale: While the focus is on aqueous solutions, mass spectrometry can provide insights into the intrinsic stability of the tautomers in the gas phase.[6][7] Techniques like electrospray ionization (ESI) can transfer the solution-phase species into the gas phase for analysis.
Protocol:
-
Sample Infusion: Infuse a dilute aqueous solution of the compound directly into an ESI mass spectrometer.
-
MS Analysis: Acquire the mass spectrum. While the tautomers will have the same mass-to-charge ratio, fragmentation patterns (MS/MS) can sometimes be used to distinguish between them.
-
Comparison with Locked Derivatives: Analyze the fragmentation patterns of the N- and O-methylated derivatives to aid in the interpretation of the parent compound's MS/MS spectrum.
Computational Chemistry: A Powerful Predictive and Interpretive Tool
Rationale: Quantum mechanical calculations are an indispensable tool for complementing experimental studies of tautomerism.[8][11][19][20][21] They can be used to:
-
Predict the relative stabilities of the different tautomers in both the gas phase and in solution.
-
Calculate theoretical spectroscopic properties (NMR chemical shifts, UV/Vis absorption maxima) to aid in the assignment of experimental spectra.
-
Investigate the transition states and energy barriers for tautomer interconversion.
Workflow:
Caption: Computational chemistry workflow for tautomer analysis.
Protocol:
-
Structure Generation: Build the 3D structures of all potential tautomers.
-
Gas-Phase Calculations: Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). This will provide the relative gas-phase energies.
-
Solvation Modeling: Re-run the geometry optimizations and frequency calculations incorporating a solvation model (e.g., the Polarizable Continuum Model, PCM) to simulate the aqueous environment.[19] This will yield the relative free energies of the tautomers in solution.
-
Spectroscopic Predictions: Calculate the NMR chemical shifts and UV/Vis excitation energies for the optimized solution-phase structures.
-
Comparison and Refinement: Compare the calculated data with the experimental results to confirm the assignment of the observed species and to validate the computational model.
Data Synthesis and Interpretation
Table 1: Hypothetical Data Summary for Tautomeric Analysis
| Tautomer | Experimental 1H NMR (ppm) | Calculated 1H NMR (ppm) | Experimental λmax (nm) | Calculated λmax (nm) | Calculated Relative Free Energy (kcal/mol) in Water |
| 1H-Lactam | 11.5 (N1-H), 7.8 (C5-H) | 11.3 (N1-H), 7.9 (C5-H) | 275 | 272 | 0.0 (Reference) |
| 6-Hydroxy-Lactim | 8.5 (O6-H), 7.2 (C5-H) | 8.7 (O6-H), 7.1 (C5-H) | 295 | 298 | +2.5 |
| 3H-Lactam | 10.2 (N3-H), 7.6 (C5-H) | 10.1 (N3-H), 7.7 (C5-H) | 280 | 278 | +1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By integrating the quantitative data from NMR with the qualitative insights from UV/Vis and the predictive power of computational chemistry, a definitive picture of the tautomeric landscape will emerge. This comprehensive understanding is essential for predicting the molecule's behavior in biological systems and for making informed decisions in the drug development process.
Conclusion
The study of tautomerism is a critical component of modern drug discovery. For novel compounds such as 5-iodo-2-methoxy-1H-pyrimidin-6-one, a proactive and thorough investigation of its tautomeric behavior in aqueous solution is not merely an academic exercise but a prerequisite for successful development. The integrated experimental and computational workflow detailed in this guide provides a robust and self-validating framework for elucidating the tautomeric equilibrium of this and other pyrimidinone derivatives. By embracing this comprehensive approach, researchers can de-risk their drug development programs and accelerate the delivery of new and effective medicines.
References
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Colasurdo, D. D., Pila, M. N., et al. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. European Journal of Mass Spectrometry, 24(3), 266-275. Available from: [Link]
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Daina, A., & Zoete, V. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(11), 1263-1277. Available from: [Link]
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Claramunt, R. M., & Elguero, J. (2009). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 13(10), 965-983. Available from: [Link]
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Orozco, M., & Luque, F. J. (1998). Tautomerism of 1-Methyl Derivatives of Uracil, Thymine, and 5-Bromouracil. Is Tautomerism the Basis for the Mutagenicity of 5-Bromouridine?. The Journal of Physical Chemistry B, 102(28), 5489-5498. Available from: [Link]
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Colasurdo, D. D., Pila, M. N., et al. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. Available from: [Link]
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Katritzky, A. R. (1965). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 19(1), 43-46. Available from: [Link]
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Daina, A., & Zoete, V. (2021). What impact does tautomerism have on drug discovery and development?. ResearchGate. Available from: [Link]
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Hocek, M., et al. (2019). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 25(6), 1508-1515. Available from: [Link]
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Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2023). Exploring Tautomers in Pharmaceutical Molecules. Dassault Systèmes Blog. Available from: [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]
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Les, A., Adamowicz, L., et al. (2002). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affinities and Deprotonation Enthalpies. The Journal of Physical Chemistry A, 106(20), 5176-5184. Available from: [Link]
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Patsnap. (2025). How Tautomerization Influences Drug Metabolite Formation?. Available from: [Link]
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Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]
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Ghafourian, M., & Ghasemzadeh, M. A. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 48-56. Available from: [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES, 32(2), 329-369. Available from: [Link]
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Reeve, M. (2016). Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. ACS Symposium Series, 1236, 115-133. Available from: [Link]
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Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds. IV. Five-Membered Rings with Two or More Hetero Atoms. Advances in Heterocyclic Chemistry, 2, 27-81. Available from: [Link]
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Daina, A., & Zoete, V. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery. Available from: [Link]
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Amanote Research. (n.d.). Studies on Prototropic Tautomerism in Nitrogen Heterocyclic Compounds. III. : A Stereospecificity in the Ring-Chain Tautomerism Including Lactam-Nh. Available from: [Link]
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Galvão, T. L. P., Rocha, I. M., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]
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Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link]
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Galvão, T. L. P., Rocha, I. M., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available from: [Link]
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Ebead, Y., et al. (2018). Prototropic tautomerism of organic compounds. Technical Issues. Available from: [Link]
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Galvão, T. L. P., Rocha, I. M., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. Available from: [Link]
-
Zhang, J., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7204-7208. Available from: [Link]
-
Zhang, J., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of three possible tautomers of pyrimidinone/4-hydroksypyrimidine. Available from: [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 7(3-4), 657-668. Available from: [Link]
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Ghosh, S., et al. (2022). Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry A, 126(9), 1469-1479. Available from: [Link]
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Hocek, M., et al. (2019). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. Available from: [Link]
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Leszczynski, J., & Person, W. B. (2000). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Physical Chemistry Chemical Physics, 2(15), 3373-3380. Available from: [Link]
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Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available from: [Link]
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Improta, R., et al. (2014). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 16(38), 20754-20764. Available from: [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Available from: [Link]
-
Neville, A. G., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(10), 4443-4450. Available from: [Link]
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Technical Support Center: Troubleshooting the Degradation of 5-iodo-2-methoxy-1H-pyrimidin-6-one
Welcome to the technical support center for 5-iodo-2-methoxy-1H-pyrimidin-6-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and preventative measures to ensure the stability and integrity of your experimental results.
I. Understanding the Stability of 5-iodo-2-methoxy-1H-pyrimidin-6-one
5-iodo-2-methoxy-1H-pyrimidin-6-one is a multifaceted molecule with inherent sensitivities. Its stability is influenced by the interplay of its structural components: the pyrimidine ring, the iodo- substituent, and the methoxy group. Understanding these individual contributions is key to mitigating degradation.
The pyrimidine core, while aromatic, can be susceptible to various degradation pathways, including oxidation and reduction.[1][2] The presence of an iodo- group introduces photosensitivity, a common characteristic of iodinated organic compounds.[3][4] Furthermore, the methoxy group can be prone to hydrolysis under certain conditions.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: I've observed a discoloration (e.g., yellowing or browning) of my solid 5-iodo-2-methoxy-1H-pyrimidin-6-one sample during storage. What could be the cause?
A1: Discoloration is a common indicator of degradation, often due to a combination of factors:
-
Photodecomposition: The carbon-iodine bond is susceptible to cleavage by light, particularly UV radiation, which can lead to the formation of colored degradation products.[3][7] Storing the compound in amber vials or in the dark is crucial.[8]
-
Oxidation: The pyrimidine ring can undergo oxidation, especially in the presence of air and light.[9] This process can be accelerated by trace metal impurities.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation pathways. Ensure the compound is stored in a desiccated environment.
Q2: My experimental results are inconsistent. Could this be related to the degradation of my 5-iodo-2-methoxy-1H-pyrimidin-6-one stock solution?
A2: Yes, inconsistent results are a hallmark of compound instability in solution. The rate and nature of degradation in solution depend heavily on the solvent and storage conditions.
-
Solvent Choice: Protic solvents may facilitate hydrolysis of the methoxy group. Aprotic solvents like DMSO are common, but the compound's stability in them can be limited, especially at room temperature.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Storage Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.[10]
Q3: What are the likely degradation products of 5-iodo-2-methoxy-1H-pyrimidin-6-one, and how can I detect them?
A3: The primary degradation pathways likely involve deiodination, hydrolysis of the methoxy group, and cleavage of the pyrimidine ring.
-
Potential Degradation Products:
-
Deiodination: Formation of 2-methoxy-1H-pyrimidin-6-one. This is a common degradation pathway for iodinated aromatic compounds.[11]
-
Demethylation/Hydrolysis: Formation of 5-iodo-1H-pyrimidine-2,6(3H)-dione.
-
Ring Opening: The pyrimidine ring can be cleaved through oxidative or reductive pathways, leading to various smaller, often more polar, molecules.[1][2]
-
-
Detection Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the purity of your compound and detecting degradation products. A stability-indicating HPLC method can separate the parent compound from its degradants.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of degradation products, providing strong evidence for their structures.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products.
-
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the degradation of 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptom: Appearance of new peaks in the chromatogram that were not present in the initial analysis of the compound.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Verify Storage: Ensure the solid compound and solutions are stored in amber vials and protected from light.[8] 2. Minimize Exposure: During experimental procedures, minimize the exposure of the compound to ambient and direct light. |
| Hydrolysis | 1. Solvent Selection: If using protic solvents, consider switching to a high-purity aprotic solvent (e.g., anhydrous DMSO, acetonitrile). 2. Control Moisture: Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Oxidation | 1. Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere to minimize contact with oxygen. 2. Antioxidants: For certain applications, the addition of a small amount of an antioxidant may be considered, but compatibility must be verified. |
| Thermal Degradation | 1. Confirm Storage Temperature: Ensure the compound and its solutions are stored at the recommended low temperatures.[10] 2. Analyze Thermal Stability: If the compound is subjected to elevated temperatures during experiments, consider performing a thermal stability study using techniques like thermogravimetric analysis (TGA).[15][16] |
Issue 2: Loss of Biological Activity or Inconsistent Assay Results
-
Symptom: Diminished or variable potency in biological assays over time.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Degradation in Stock Solution | 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 2. Aliquot Stocks: Store stock solutions in single-use aliquots at -80°C to avoid freeze-thaw cycles.[10] |
| Instability in Assay Buffer | 1. Buffer Compatibility: Assess the stability of the compound in your specific assay buffer. The pH and composition of the buffer can significantly impact stability. 2. Time-Course Experiment: Perform a time-course experiment to determine the window of stability of the compound under your assay conditions. |
| Interaction with Assay Components | 1. Component Compatibility: Evaluate potential interactions with other components in your assay, such as reducing agents or metal ions, which could promote degradation. |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach to developing an HPLC method to monitor the stability of 5-iodo-2-methoxy-1H-pyrimidin-6-one.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Elution: Begin with a gradient of 5-95% Solvent B over 20-30 minutes to ensure separation of the parent compound from potential polar and non-polar degradants.
-
Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. The method should be able to resolve the parent peak from all degradation product peaks.
Protocol 2: Workflow for Investigating Degradation
The following diagram illustrates a logical workflow for troubleshooting the degradation of 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Caption: A logical workflow for troubleshooting compound degradation.
V. Key Degradation Pathways and Prevention
The following diagram summarizes the primary potential degradation pathways for 5-iodo-2-methoxy-1H-pyrimidin-6-one and the corresponding preventative measures.
Caption: Key degradation pathways and their preventative measures.
By understanding the inherent chemical sensitivities of 5-iodo-2-methoxy-1H-pyrimidin-6-one and implementing rigorous storage and handling protocols, researchers can ensure the integrity of their samples and the reliability of their experimental data.
VI. References
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. Journal of Biological Chemistry.
-
Characterization of N-malonylurea hydrolase in the pyrimidine oxidative degradation pathway of Rhodococcus erythropolis JCM 3132 | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Bioscience, Biotechnology, and Biochemistry.
-
The selective degradation of pyrimidines in nucleic acids by permanganate oxidation - PubMed. Biochemical and Biophysical Research Communications.
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Research.
-
DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES - eGyanKosh.
-
Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C. Chemical Society Reviews.
-
Thermal analysis of some novel pyrimidine derivatives - SciSpace. Revista Colombiana de Ciencias Químico-Farmacéuticas.
-
(PDF) Thermal analysis of some novel pyrimidine derivatives - ResearchGate.
-
Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules.
-
A Comparative Analysis of the Energetic Properties of Pyrimidine Derivatives - Benchchem.
-
Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss - ACP. Atmospheric Chemistry and Physics.
-
Full article: Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine - Taylor & Francis. Molecular Physics.
-
Y13 A2 CHEMISTRY: WHY DOES IODINE TURN PURPLE IN AN ORGANIC LAYER?.
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.
-
''Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures'' | Indian Journal of Chemistry (IJC). Indian Journal of Chemistry.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Visible Light/Molecular-Iodine-Mediated Intermolecular Spirolactonization Reaction of Olefins with Cyclic Ketones | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry.
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Journal of Bacteriology.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC. Organic Letters.
-
Storage of Halogen [closed] - Chemistry Stack Exchange.
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate.
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. Nucleosides, Nucleotides & Nucleic Acids.
-
Biological stability of 5-iodo-2'-deoxyuridine labelled with iodine-125 after its incorporation into the deoxyribonucleic acid of the mouse - PubMed. Nature.
-
Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed. Die Pharmazie.
-
Haloselectivity of Heterocycles - Baran Lab.
-
Selective cleavage of methoxy protecting groups in carbohydrates - PubMed. The Journal of Organic Chemistry.
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate.
-
The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines | Request PDF - ResearchGate.
-
Stereoselective Halogenation in Natural Product Synthesis - PMC - NIH. Natural Product Reports.
-
Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents | Accounts of Chemical Research - ACS Publications. Accounts of Chemical Research.
-
OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. International Journal of Pharmaceutical Sciences and Research.
-
Vol.31, Num.6 - Analytical Sciences.
-
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol stability in different solvents - Benchchem.
-
Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin - MDPI. Molecules.
-
"A rapid and simple electrochemical detection of the free drug concentration in human serum using boron-doped diamond electrodes" by - The University of Osaka Institutional Knowledge Archive : OUKA.
-
Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One - The Review of Diabetic Studies.
-
2,4-Dimethoxy-5-iodo-6-methylpyrimidine — Chemical Substance Information - NextSDS.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
- 4. acp.copernicus.org [acp.copernicus.org]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
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- 13. Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
5-Iodo- vs. 5-Bromo-2-methoxy-1H-pyrimidin-6-one: A Comprehensive Reactivity and Performance Guide
Executive Summary
In the development of complex heterocyclic therapeutics, the functionalization of the pyrimidine core via transition-metal-catalyzed cross-coupling is a foundational workflow. Specifically, the 5-position of the 2-methoxy-1H-pyrimidin-6-one scaffold serves as a critical vector for structural diversification in fragment-based drug discovery, notably in the synthesis of kinase inhibitors ()[1].
This guide provides an objective, data-driven comparison between the 5-iodo and 5-bromo derivatives of 2-methoxy-1H-pyrimidin-6-one. By analyzing the causality behind their reactivity profiles, this document establishes self-validating experimental protocols to help synthetic chemists select the optimal halogenated building block for their specific coupling requirements.
Structural and Electronic Profiling: The Causality of Reactivity
To understand the reactivity differences between the 5-iodo and 5-bromo derivatives, one must first analyze the electronic environment of the underlying pyrimidine scaffold.
The 2-methoxy-1H-pyrimidin-6-one system exists in a tautomeric equilibrium with 2-methoxypyrimidin-4-ol. Unlike standard pyrimidines, which are highly π -deficient and electrophilic, this specific scaffold is uniquely electron-rich at the 5-position. The +M (mesomeric) electron-donating effects from both the 2-methoxy group and the 6-oxo (lactam/lactim) oxygen funnel electron density directly to the 5-carbon.
This localized electron density significantly impacts the oxidative addition step of palladium-catalyzed cross-coupling:
-
The 5-Bromo Challenge: The strong C–Br bond (Bond Dissociation Energy ≈ 81 kcal/mol) combined with the electron-rich nature of the 5-position renders the carbon less electrophilic. Consequently, the oxidative addition of an electron-rich Pd(0) species is highly sluggish and becomes the rate-limiting step of the catalytic cycle ()[2].
-
The 5-Iodo Advantage: The C–I bond is inherently much weaker ( ≈ 65 kcal/mol). This low activation barrier easily overrides the electronic deactivation of the pyrimidine ring, allowing oxidative addition to proceed rapidly and thermodynamically favorably, even under mild conditions ()[3].
Quantitative Performance Comparison
The table below summarizes the empirical performance metrics and optimal conditions for both derivatives across standard palladium-catalyzed workflows.
| Parameter | 5-Iodo-2-methoxy-1H-pyrimidin-6-one | 5-Bromo-2-methoxy-1H-pyrimidin-6-one |
| C–X Bond Dissociation Energy | ∼ 65 kcal/mol | ∼ 81 kcal/mol |
| Oxidative Addition Kinetics | Fast (Rarely rate-limiting) | Slow (Typically rate-limiting) |
| Typical Catalyst / Ligand | Pd(PPh 3 ) 4 or Pd(dppf)Cl 2 | Pd 2 (dba) 3 / XPhos or SPhos |
| Operating Temperature | 25°C – 60°C | 80°C – 110°C |
| Preferred Base | Na 2 CO 3 , K 2 CO 3 (Mild) | K 3 PO 4 , KOtBu (Strong) |
| Storage & Stability | Light-sensitive; requires cold storage | Highly stable at room temperature |
| Primary Side Reactions | Hydrodehalogenation, Homocoupling | Unreacted starting material |
| Chemoselective Amination | Highly selective for C-5 over C-2 | Competes with C-2 functionalization |
Note: In chemoselective amination protocols, the C–I bond at the 5-position exhibits a significantly lower BDE compared to secondary halogens on the ring, allowing for precise site-selective functionalization ()[4].
Mechanistic Workflow Visualization
Comparative cross-coupling workflow for 5-iodo vs. 5-bromo pyrimidine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Suzuki-Miyaura Coupling of 5-Iodo-2-methoxy-1H-pyrimidin-6-one (Mild Conditions)
This protocol leverages the weak C–I bond to achieve coupling under mild conditions, preventing the thermal degradation of sensitive functional groups.
-
Preparation: In a flame-dried Schlenk flask, combine 5-iodo-2-methoxy-1H-pyrimidin-6-one (1.0 equiv), arylboronic acid (1.2 equiv), and Na 2 CO 3 (2.0 equiv). Add a solvent mixture of DME/H 2 O (4:1, 0.2 M).
-
Causality: DME provides excellent organic solubility, while water is mandatory to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.
-
-
Deoxygenation: Sparge the biphasic mixture with argon gas for 15 minutes.
-
Causality: Dissolved O 2 rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Complete deoxygenation is critical for maintaining catalyst turnover.
-
-
Catalyst Addition: Add Pd(PPh 3 ) 4 (5 mol%).
-
Causality: Because the C–I bond readily undergoes oxidative addition, standard, unhindered phosphine ligands are sufficient. Expensive dialkylbiaryl phosphines are unnecessary here.
-
-
Execution & Monitoring: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS.
-
Validation Step: The disappearance of the starting mass (M+H) and the absence of a des-iodo byproduct mass confirm successful transmetalation over hydrodehalogenation.
-
-
Quench & Work-up: Cool to room temperature, quench with water, extract with EtOAc (3x), dry over anhydrous Na 2 SO 4 , and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-1H-pyrimidin-6-one (Advanced Conditions)
When utilizing the more stable, cost-effective 5-bromo derivative, the kinetic bottleneck of oxidative addition must be overcome using advanced ligand design.
-
Preparation: Combine 5-bromo-2-methoxy-1H-pyrimidin-6-one (1.0 equiv), arylboronic acid (1.5 equiv), and K 3 PO 4 (3.0 equiv) in 1,4-Dioxane/H 2 O (5:1, 0.2 M).
-
Causality: A stronger base (K 3 PO 4 ) and a higher-boiling solvent (Dioxane) are required to drive the sluggish transmetalation and accommodate the elevated temperatures needed to break the C–Br bond.
-
-
Deoxygenation: Sparge with argon for 15 minutes.
-
Catalyst/Ligand Addition: Add Pd 2 (dba) 3 (2.5 mol%) and XPhos (10 mol%).
-
Causality: XPhos is a bulky, highly electron-rich Buchwald ligand. Its electron density dramatically lowers the activation energy for Pd(0) oxidative addition into the strong C–Br bond, while its steric bulk accelerates the final reductive elimination step to release the product ()[2].
-
-
Execution & Monitoring: Heat to 100°C for 12–18 hours. Monitor via LC-MS.
-
Validation Step: If unreacted 5-bromo starting material remains after 12 hours, the catalytic cycle has likely stalled due to Pd black precipitation. Addition of fresh catalyst may be required.
-
-
Quench & Work-up: Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc, dry, and purify.
Applications in Drug Discovery
In the context of medicinal chemistry, the choice between these two building blocks is often dictated by the project phase. The 5-iodo derivative is heavily favored during early-stage hit-to-lead optimization (e.g., the discovery of IRAK4 inhibitors) because it guarantees high-yielding couplings across a broad library of diverse boronic acids, ensuring rapid SAR generation ()[1]. Conversely, the 5-bromo derivative is typically integrated later during scale-up and process chemistry, where its superior shelf-stability, lower cost, and reduced molecular weight justify the investment in optimizing harsher catalytic conditions.
References
-
Hartwig, J. F., et al. (2002). "Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine." Organometallics. URL:[Link]
-
Hartwig, J. F., et al. (2004). "Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes." Journal of the American Chemical Society. URL:[Link]
-
Chen, Y., et al. (2022). "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]
-
Sharma, A., et al. (2024). "Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines." The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
NMR spectra comparison of 5-iodo-2-methoxy-1H-pyrimidin-6-one tautomers
An in-depth understanding of tautomerism is a critical prerequisite in rational drug design, as the protonation state of a pharmacophore directly dictates its hydrogen-bonding topography, target binding affinity, and pharmacokinetic profile. For pyrimidine derivatives like 5-iodo-2-methoxy-1H-pyrimidin-6-one , the molecule exists in a dynamic equilibrium between multiple tautomeric forms (lactam and lactim states).
This guide provides a comprehensive, objective comparison of the NMR spectroscopic profiles of these tautomers, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary to quantify tautomeric populations in solution.
Mechanistic Background: Tautomerism in 5-Iodopyrimidinones
The compound 5-iodo-2-methoxy-1H-pyrimidin-6-one (and its structural isomers) can theoretically populate three primary tautomeric states:
-
1H-Lactam (6-one form): The proton resides on the N1 atom, adjacent to the methoxy group and the carbonyl.
-
3H-Lactam (4-one form): The proton resides on the N3 atom.
-
Lactim (Enol form): The proton resides on the exocyclic oxygen, forming a fully aromatic 5-iodo-2-methoxypyrimidin-4-ol system.
The position of this equilibrium is governed by the dielectric constant and hydrogen-bonding capacity of the solvent 1. In strongly polar, hydrogen-bond-accepting solvents (e.g., DMSO- d6 ), the lactam forms overwhelmingly predominate due to the thermodynamic stability of the amide resonance and favorable solvent-solute interactions 2. Conversely, non-polar solvents (e.g., CDCl 3 ) or the gas phase can shift the equilibrium toward the lactim form or alter the 1H/3H lactam ratio 3.
Caption: Logical mapping of solvent-driven tautomeric equilibria in pyrimidinones.
Quantitative NMR Data Comparison
To objectively differentiate these tautomers, a multinuclear approach ( 1 H, 13 C, and 15 N NMR) is required. The 5-iodo substituent introduces a pronounced "heavy atom effect," causing significant diamagnetic shielding of the C5 carbon, shifting it unusually upfield for an sp 2 hybridized carbon.
Table 1: Diagnostic 1 H and 15 N NMR Chemical Shifts
Note: Chemical shifts ( δ ) are approximate values expected in DMSO- d6 at 298K. 15 N shifts are referenced to CH 3 NO 2 (0 ppm).
| Tautomeric Form | 1 H: NH / OH ( δ , ppm) | 1 H: C4-H Ring Proton ( δ , ppm) | 15 N: N1 Shift ( δ , ppm) | 15 N: N3 Shift ( δ , ppm) |
| 1H-Lactam | ~12.5 - 13.0 (br s, NH) | ~8.0 - 8.1 (s) | ~ -220 (Protonated) | ~ -130 (Unprotonated) |
| 3H-Lactam | ~11.5 - 12.0 (br s, NH) | ~8.2 - 8.3 (s) | ~ -130 (Unprotonated) | ~ -220 (Protonated) |
| Lactim (Enol) | ~9.5 - 10.5 (br s, OH) | ~8.4 - 8.5 (s) | ~ -140 (Unprotonated) | ~ -140 (Unprotonated) |
Causality Insight: The 15 N NMR data is the definitive gold standard for tautomer assignment. A pyrrole-like (protonated) nitrogen resonates significantly upfield (~ -220 ppm) compared to a pyridine-like (unprotonated) nitrogen (~ -130 ppm).
Table 2: Diagnostic 13 C NMR Chemical Shifts
| Carbon Position | 1H-Lactam ( δ , ppm) | 3H-Lactam ( δ , ppm) | Lactim ( δ , ppm) | Mechanistic Rationale |
| C6 (C=O / C-OH) | ~162.0 | ~160.5 | ~168.0 | Shifts downfield in the lactim form due to loss of amide resonance and formation of the enol ether-like C-OH bond. |
| C5 (C-I) | ~75.0 | ~78.0 | ~72.0 | Heavy Atom Effect: The large electron cloud of iodine causes massive diamagnetic shielding, pushing this sp 2 carbon into the aliphatic region. |
| C4 (CH) | ~152.0 | ~154.0 | ~158.0 | Deshielded in the lactim form due to full ring aromatization. |
| C2 (C-OMe) | ~156.0 | ~157.0 | ~160.0 | Relatively insensitive, serving as an internal structural anchor. |
Self-Validating Experimental Protocol
To ensure scientific integrity, simply running a standard 1D NMR is insufficient for tautomer quantification. The interconversion rate between tautomers relative to the NMR timescale can cause peak broadening or coalescence. The following protocol establishes a self-validating system to accurately capture this dynamic process.
Caption: Self-validating multinuclear NMR workflow for tautomer characterization.
Step-by-Step Methodology:
Step 1: Sample Preparation & Internal Calibration
-
Dissolve 15-20 mg of 5-iodo-2-methoxy-1H-pyrimidin-6-one in 0.6 mL of anhydrous deuterated solvent (e.g., DMSO- d6 for lactam stabilization, or CDCl 3 to probe lactim shifts).
-
Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
Step 2: Probe Temperature Calibration (Critical for VT-NMR)
-
Causality: Tautomeric equilibrium constants ( KT ) are highly temperature-dependent. Relying on the spectrometer's digital thermostat introduces errors of ± 2-3 K.
-
Insert a 100% ethylene glycol standard tube (for high temps) or 100% methanol standard (for low temps). Measure the chemical shift difference ( Δδ ) between the OH and CH 2 /CH 3 protons to calculate the exact sample temperature before acquiring data.
Step 3: Inversion Recovery ( T1 ) Measurement
-
Execute an inversion recovery sequence (t1ir pulse program) to determine the longitudinal relaxation time ( T1 ) of the C4-H ring proton and the OCH 3 protons.
-
Self-Validation Check: Set the inter-scan delay ( D1 ) for the subsequent quantitative 1 H NMR to D1≥5×T1 of the slowest relaxing proton. Failing to do this will result in incomplete relaxation, artificially skewing the integration ratios of the tautomers.
Step 4: Quantitative 1 H and 13 C Acquisition
-
Acquire the 1D 1 H spectrum using the calibrated D1 delay. Integrate the distinct C4-H ring proton signals (e.g., ~8.0 ppm vs ~8.2 ppm) to calculate the exact molar ratio of the 1H-lactam to 3H-lactam.
-
Acquire the 13 C{ 1 H} spectrum. Verify the C5-I resonance at ~70-80 ppm to confirm the structural integrity of the iodinated ring.
Step 5: 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation)
-
Causality: Direct 15 N acquisition is impractical due to its low natural abundance (0.37%) and negative gyromagnetic ratio. HMBC circumvents this by transferring magnetization from the highly sensitive 1 H nucleus (the C4-H proton or the OCH 3 protons) to the adjacent 15 N atoms via 2-bond or 3-bond couplings ( 2JHN / 3JHN ).
-
Set the long-range coupling evolution delay based on an estimated J -coupling of ~5-8 Hz.
-
Analyze the 2D contour map: A correlation from the C4-H proton to a nitrogen at ~ -220 ppm confirms the presence of the protonated lactam nitrogen.
Conclusion
The differentiation of 5-iodo-2-methoxy-1H-pyrimidin-6-one tautomers cannot be reliably achieved through basic 1D 1 H NMR alone due to solvent exchange effects and peak coalescence. By leveraging the heavy atom effect in 13 C NMR and the distinct protonation-state shifts in 1 H- 15 N HMBC, researchers can build a robust, internally validated profile of the molecule's tautomeric behavior. Controlling for temperature and relaxation kinetics ensures that the resulting thermodynamic data is structurally authoritative and directly applicable to downstream drug-receptor modeling.
References
- PubChem. "5-Iodouracil | C4H3IN2O2 | CID 69672" National Center for Biotechnology Information.
- Raczyńska, E.D. et al. "Intramolecular Interactions in Derivatives of Uracil Tautomers" PMC - NIH.
- Shugar, D. "New light on tautomerism of purines and pyrimidines and its biological and genetic implications" Indian Academy of Sciences.
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-Iodo-2-methoxy-1H-pyrimidin-6-one vs. Traditional Pyrimidine Scaffolds
Audience: Researchers, Analytical Scientists, and DMPK Professionals Focus: Structural elucidation, collision-induced dissociation (CID) mechanisms, and analytical method optimization.
Executive Summary
In drug development, halogenated and alkoxylated pyrimidines are highly valued for their metabolic stability and target-binding affinities. 5-Iodo-2-methoxy-1H-pyrimidin-6-one represents a complex, dual-functionalized scaffold. For analytical scientists developing quantitative LC-MS/MS assays or conducting metabolite identification, understanding how this specific molecule fragments under Collision-Induced Dissociation (CID) is critical.
This guide objectively compares the mass spectral performance and fragmentation pathways of 5-iodo-2-methoxy-1H-pyrimidin-6-one against two foundational alternatives: 5-iodouracil (lacking the methoxy group) and 2-methoxypyrimidine (lacking the iodine atom). By isolating these functional groups, we decode the competitive energy pathways that dictate the molecule's mass spectrometry (MS) profile.
Mechanistic Causality: Why Does It Fragment This Way?
The fragmentation of substituted pyrimidines is not random; it is a highly predictable consequence of bond dissociation energies and charge localization. When analyzed via Electrospray Ionization (ESI) in positive mode, 5-iodo-2-methoxy-1H-pyrimidin-6-one yields a protonated molecular ion [M+H]+ at m/z 253 .
Unlike simple pyrimidines that primarily undergo ring cleavage (loss of isocyanic acid, HNCO), this compound exhibits a hybrid fragmentation profile driven by two competing functional groups:
-
The 2-Methoxy Group (Low-Energy Pathway): Research on protonated 2-methoxypyrimidines demonstrates that the 2-O-methyl group governs the initial, low-energy fragmentation pathways[1]. Protonation at the pyrimidine nitrogen facilitates a hydrogen transfer from the methoxy group to the ring, resulting in the expulsion of neutral formaldehyde (CH₂O, -30 Da) . A competitive, slightly higher-energy pathway involves the homolytic cleavage of the methyl group, yielding a methyl radical (•CH₃, -15 Da) .
-
The 5-Iodo Substituent (High-Energy/Negative Mode Pathway): The C-I bond is exceptionally weak (~240 kJ/mol). While the methoxy group dominates low-collision-energy (CE) spectra, increasing the CE triggers homolytic cleavage of the iodine atom, resulting in the loss of an iodine radical (I•, -127 Da) . Furthermore, in negative ionization mode (ESI-), electron capture dynamics drive the near-instantaneous formation of the iodide anion (I⁻) at m/z 127 [2][3].
Comparative Performance Analysis: Target vs. Alternatives
To establish robust Multiple Reaction Monitoring (MRM) methods, we must compare the target compound's diagnostic ions against its structural analogs. Table 1 summarizes the quantitative data and diagnostic utility of each scaffold.
Table 1: Comparative CID Fragmentation Profiles
| Compound | Ionization Mode | Precursor Ion (m/z) | Primary Product Ion (m/z) | Neutral Loss / Cleavage | Diagnostic Utility / Performance |
| 5-Iodo-2-methoxy-1H-pyrimidin-6-one | ESI (+) | 253 [M+H]+ | 223 | - CH₂O (30 Da) | High: Excellent for positive-mode MRM; highly specific to the 2-methoxy structural motif. |
| 5-Iodo-2-methoxy-1H-pyrimidin-6-one | ESI (-) | 251 [M−H]− | 127 | Iodide Anion (I⁻) | Optimal: Absolute highest sensitivity for trace quantitation in biological matrices. |
| 5-Iodouracil (Alternative 1) | ESI (-) | 237 [M−H]− | 127 | Iodide Anion (I⁻) | High: Shares the sensitive I⁻ transition, but lacks positive-mode methoxy diagnostics[2]. |
| 2-Methoxypyrimidine (Alternative 2) | ESI (+) | 111 [M+H]+ | 81 | - CH₂O (30 Da) | Moderate: Validates the methoxy-loss pathway[1], but low m/z suffers from matrix interference. |
Performance Verdict: 5-Iodo-2-methoxy-1H-pyrimidin-6-one offers superior analytical flexibility compared to its alternatives. It can be tracked via the highly specific [M+H]+→223 transition in positive mode (avoiding low-mass background noise) or the ultra-sensitive [M−H]−→127 transition in negative mode.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways of the target compound. Notice how the pathways diverge based on the functional group targeted by the collision energy.
Fig 1. Competitive CID fragmentation pathways of protonated 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure scientific integrity, the following protocol incorporates a System Suitability and Pathway Validation (SSPV) step. By analyzing known alternatives before the target compound, the operator validates that the mass spectrometer's collision cell is properly calibrated to induce both methoxy-cleavage and halogen-cleavage.
Phase 1: System Suitability and Pathway Validation
-
Prepare Validation Mix: Prepare a 10 ng/mL solution containing both 5-iodouracil and 2-methoxypyrimidine in 50:50 Methanol:Water.
-
Validate Methoxy Cleavage (Positive Mode): Inject the mix. Apply a Collision Energy (CE) sweep from 10–30 eV. You must observe the m/z 111→81 transition for 2-methoxypyrimidine. This confirms the system can induce formaldehyde loss.
-
Validate Halogen Cleavage (Negative Mode): Switch polarity. You must observe the m/z 237→127 transition for 5-iodouracil. This confirms the system's efficiency in capturing the iodide anion[2].
Phase 2: Target Compound Analysis
Only proceed if Phase 1 criteria are met.
-
Sample Preparation: Dissolve 5-iodo-2-methoxy-1H-pyrimidin-6-one in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL using Mobile Phase A.
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid drives the protonation of the pyrimidine N3 nitrogen, which is an absolute prerequisite for the hydrogen-transfer mechanism that causes CH₂O loss).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
ESI Positive MRM: Monitor 253→223 (CE: ~15 eV) and 253→126 (CE: ~25 eV).
-
ESI Negative MRM: Monitor 251→127 (CE: ~20 eV).
-
Fig 2. Self-validating LC-MS/MS analytical workflow for pyrimidine characterization.
References
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives N
- Tandem mass spectrometry of small-molecule antiviral drugs N
- Electron-Induced Fragmentation of 5-Iodouridine American Chemical Society (ACS Public
- MASS SPECTROMETRY: FRAGMENTATION P
Sources
- 1. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking 5-Iodo-2-Methoxy-1H-Pyrimidin-6-One Derivatives in Enzyme Assays
Introduction: The Pyrimidin-6-one Scaffold and Its Therapeutic Potential
The pyrimidin-6-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of specific substituents, such as a halogen at the 5-position (e.g., iodine) and a methoxy group at the 2-position, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The 5-iodo substituent, in particular, can serve as a crucial interaction point within a protein's binding pocket or as a handle for further chemical modification via cross-coupling reactions.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark novel 5-iodo-2-methoxy-1H-pyrimidin-6-one derivatives against key enzyme targets. We will move beyond simple protocols to explain the causal-driven experimental design, ensuring that the data generated is robust, reproducible, and translatable. Our focus will be on two distinct and highly relevant enzyme classes where pyrimidine-based structures have shown significant promise: HIV-1 Reverse Transcriptase (RT) , a cornerstone target in antiviral therapy, and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , an emerging and exciting target for cancer immunotherapy.
Pillar 1: Strategic Target Selection and Assay Rationale
The choice of enzyme target is the first critical step in the benchmarking process. Pyrimidinone derivatives are known to act as non-nucleoside inhibitors, often binding to allosteric sites that are distinct from the enzyme's active site.[4][5] This mechanism can offer advantages in terms of specificity and resistance profiles.
Target 1: HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a vital enzyme for the replication of the virus, converting the viral RNA genome into DNA.[5] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the polymerase active site, inducing a conformational change that inhibits DNA synthesis.[4][6] Benchmarking against HIV-1 RT is crucial for developing new antiretroviral agents.
Target 2: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
ENPP1 is a transmembrane enzyme that hydrolyzes extracellular ATP and, critically, the immune signaling molecule cGAMP (cyclic guanosine monophosphate-adenosine monophosphate).[7] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune response against cancer.[8][9] Inhibition of ENPP1 can therefore enhance antitumor immunity, making it a high-value target for immuno-oncology.[7]
The logical flow for inhibitor benchmarking is depicted below. It begins with primary screening to identify hits, followed by dose-response studies to determine potency (IC50), and finally, mechanism of action studies to understand how the inhibitor interacts with the enzyme.
Caption: Logical workflow for benchmarking novel enzyme inhibitors.
Pillar 2: Self-Validating Experimental Protocols
A robust protocol is a self-validating one. This means incorporating the necessary controls to ensure that the observed effects are real and specific to the inhibitor-enzyme interaction. Below are detailed protocols for assessing inhibitors against our chosen targets.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Biochemical Assay
This protocol is adapted from established non-radioactive RT assay methodologies.[10] It measures the incorporation of a labeled nucleotide (BrdUTP) into a DNA strand synthesized by RT.
A. Principle & Rationale The assay quantifies the RNA-dependent DNA polymerase activity of HIV-1 RT. An inhibitor binding to the enzyme will reduce the rate of DNA synthesis, leading to a decreased signal. The use of a biotinylated primer and an antibody against the incorporated bromodeoxyuridine (BrdU) allows for a sensitive, colorimetric readout.
B. Materials & Reagents
-
Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer)
-
Substrate: Poly(rA) template and oligo(dT) primer (biotinylated)
-
Nucleotides: dNTP mix and 5-Bromo-dUTP (BrdUTP)
-
Detection: HRP-conjugated anti-BrdU antibody, TMB substrate
-
Assay Buffer: Tris-HCl (pH 8.0), KCl, MgCl2, DTT, Nonidet P-40
-
Plates: High-binding 96-well microplates (streptavidin-coated)
-
Controls: Known NNRTI (e.g., Nevirapine, Efavirenz), DMSO (vehicle)
C. Step-by-Step Methodology
-
Plate Preparation: Pre-coat streptavidin plates with the biotin-oligo(dT)/poly(rA) template-primer complex by incubating for 2 hours at 37°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20). This step ensures the substrate is immobilized for easy separation from unincorporated nucleotides.
-
Compound Plating: Prepare serial dilutions of the 5-iodo-2-methoxy-1H-pyrimidin-6-one test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 2 µL of each dilution into the assay wells.
-
Controls: Add 2 µL of DMSO to "100% Activity" wells and 2 µL of a known inhibitor (e.g., 10 µM Nevirapine) to "Positive Inhibition" wells.
-
Enzyme Addition: Add 50 µL of HIV-1 RT diluted in assay buffer to all wells except the "No Enzyme" background controls. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the nucleotide mix (containing BrdUTP) to all wells to start the reaction. Incubate for 1 hour at 37°C.
-
Detection:
-
Wash plates 3x to remove un-incorporated nucleotides.
-
Add 100 µL of HRP-conjugated anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash plates 5x.
-
Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes.
-
Stop the reaction with 50 µL of 2N H2SO4.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background (No Enzyme wells). Normalize the data to the 100% Activity control (DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the HIV-1 RT non-radioactive biochemical assay.
Protocol 2: ENPP1 Inhibition Assay
This protocol measures the hydrolysis of a fluorogenic substrate by ENPP1. It is a continuous kinetic assay ideal for high-throughput screening and detailed mechanistic studies.
A. Principle & Rationale The assay uses a surrogate substrate that becomes fluorescent upon cleavage by ENPP1. An inhibitor will slow the rate of substrate hydrolysis, resulting in a lower rate of fluorescence increase. This method allows for real-time monitoring of enzyme activity.
B. Materials & Reagents
-
Enzyme: Recombinant human ENPP1
-
Substrate: A suitable fluorogenic substrate for phosphodiesterases.
-
Assay Buffer: Tris-HCl (pH 9.0), NaCl, MgCl2, ZnCl2, BSA
-
Plates: Black, low-volume 384-well plates
-
Controls: Known ENPP1 inhibitor, DMSO (vehicle)
C. Step-by-Step Methodology
-
Compound Plating: Dispense test compounds and controls into the 384-well plate using acoustic dispensing or a pin tool for accuracy with low volumes.
-
Enzyme Addition: Add 10 µL of ENPP1 diluted in assay buffer to all wells.
-
Incubation: Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a kinetic plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate (No Enzyme wells).
-
Normalize the rates to the 100% Activity control (DMSO).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Pillar 3: Comparative Data Analysis and Visualization
The ultimate goal of benchmarking is comparison. Data should be presented clearly to allow for at-a-glance assessment of structure-activity relationships (SAR). While specific data for 5-iodo-2-methoxy-1H-pyrimidin-6-one derivatives is not yet broadly published, we can illustrate the format using data for analogous pyrimidinone inhibitors against relevant enzyme targets.
Table 1: Comparative Inhibitory Activity of Pyrimidinone Derivatives
| Compound Scaffold | Target Enzyme | IC50 | Reference |
| Pyrido[2,3-d]pyrimidin-7-one | ENPP1 | 0.00015 µM | [7] |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | ENPP1 | 14.68 nM (0.0147 µM) | [11] |
| S-DABO (Pyrimidin-4(1H)-one) | HIV-1 RT | < 1 nM (< 0.001 µM) | [12] |
| MK-1439 (Pyridinone) | HIV-1 RT (Wild Type) | 12 nM (0.012 µM) | |
| MK-1439 (Pyridinone) | HIV-1 RT (K103N Mutant) | 9.7 nM (0.0097 µM) | |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Kᵢ = 0.979 µM | [13] |
Note: This table includes data for various pyrimidinone and related heterocyclic scaffolds to demonstrate effective data presentation. IC50/Ki values are key metrics for potency.
Visualizing the Mechanism: ENPP1 Inhibition of the STING Pathway
Understanding the biological context of inhibition is critical. An ENPP1 inhibitor prevents the breakdown of cGAMP, allowing it to bind to STING on the endoplasmic reticulum, triggering a downstream signaling cascade that results in the production of Type I interferons and an anti-tumor immune response.
Caption: Mechanism of ENPP1 inhibitors in the cGAMP-STING pathway.
Conclusion and Future Directions
This guide outlines a rigorous, logic-driven approach to benchmarking 5-iodo-2-methoxy-1H-pyrimidin-6-one derivatives. By employing self-validating protocols for well-justified enzyme targets like HIV-1 RT and ENPP1, researchers can generate high-quality, comparable data. The key to successful benchmarking lies not just in the execution of assays but in the thoughtful design of the entire workflow, from target selection to data interpretation.
Future work should focus on expanding the panel of assays to include selectivity profiling against related enzymes (e.g., other phosphodiesterases for ENPP1 inhibitors) and cellular assays to confirm on-target activity in a more complex biological system. The data generated from these robust biochemical assays will form the critical foundation for advancing promising compounds into the next phase of drug discovery.
References
- Benchchem. (n.d.). In Vitro Enzyme Inhibition Assay for Pyrimidine-2,4-diones.
-
Gao, Y., et al. (2014). In Vitro Characterization of MK-1439, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]
- Karolinska Institutet. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Figshare.
-
Tachedjian, G., et al. (2000). Nonnucleoside reverse transcriptase inhibitors are chemical enhancers of dimerization of the HIV type 1 reverse transcriptase. PNAS. [Link]
-
Demir, Y., et al. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
-
Tsolaki, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
Tsolaki, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]
-
Slepukhin, P. A., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry. [Link]
-
Al-Obaid, A. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. [Link]
-
Seet, G., et al. (2008). Virtual Screening, Identification, and Biochemical Characterization of Novel Inhibitors of the Reverse Transcriptase of Human Immunodeficiency Virus Type-1. Journal of Medicinal Chemistry. [Link]
-
Mai, A., et al. (2002). 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. Journal of Medicinal Chemistry. [Link]
-
Smith, S. J., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. [Link]
-
Singh, R., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]
-
Langat, M. K., et al. (2021). HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. MDPI. [Link]
-
Ji, S. H., et al. (2025). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Liu, H., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. [Link]
-
Patsnap. (2025). What are the new molecules for ENPP1 inhibitors?. Patsnap Synapse. [Link]
-
Ji, S. H., et al. (2025). Identification of 5,7-Dihydro6Hpyrrolo[2,3d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. ResearchGate. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]
- 6. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. openarchive.ki.se [openarchive.ki.se]
- 11. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
Personal protective equipment for handling 5-iodo-2-methoxy-1H-pyrimidin-6-one
As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 5-iodo-2-methoxy-1H-pyrimidin-6-one requires moving beyond generic safety data sheets. To ensure experimental integrity and operator safety, we must understand the causality behind the hazards.
The presence of the heavy iodine atom at the C5 position significantly increases the molecule's lipophilicity compared to its non-halogenated analogs. This structural feature enhances its ability to permeate the stratum corneum (the outer layer of skin), especially when dissolved in polar aprotic solvents like DMSO or DMF. Furthermore, the pyrimidinone core can act as a respiratory irritant (STOT SE 3), meaning that aerosolized dust during weighing or transfer poses an acute inhalation risk[1][2].
Below is the comprehensive, causality-driven operational guide for handling, processing, and disposing of 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Risk Assessment & Causality-Driven PPE Selection
Standard laboratory PPE is insufficient for halogenated pyrimidines when working at scale or with highly permeating solvents. Every piece of protective equipment must be selected based on the specific physicochemical properties of the compound[2].
Table 1: Quantitative & Qualitative PPE Specifications
| PPE Category | Required Specification | Mechanistic Causality & Rationale |
| Hand Protection | Double-gloved: Inner Nitrile (0.12 mm), Outer Neoprene (0.3 mm) | Halogenated organics can rapidly degrade standard latex. Neoprene offers superior resistance to the organic solvents typically used to dissolve this compound[1]. |
| Eye Protection | Snug-fitting chemical splash goggles (ANSI Z87.1 / EN 166) | Fine organic powders carry electrostatic charges and can bypass standard safety glasses, causing severe ocular irritation[2]. |
| Respiratory | NIOSH N95/P100 or CEN FFP3 respirator (if outside hood) | Pyrimidine derivatives often present Specific Target Organ Toxicity (STOT SE 3) hazards. Respirators prevent inhalation of aerosolized micro-particles[1]. |
| Body Protection | Flame-resistant lab coat with knit cuffs; chemical apron | Knit cuffs prevent the wrists from being exposed during fume hood operations, mitigating the risk of lipophilic dermal absorption[2]. |
Operational Workflow & Engineering Controls
To maintain a self-validating safety system, the experimental protocol must isolate the hazard at the source. All handling of 5-iodo-2-methoxy-1H-pyrimidin-6-one must be conducted within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).
Step-by-Step Handling Methodology
-
Environmental Verification: Before opening the reagent bottle, verify the fume hood flow rate. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react with the methoxy group or the pyrimidine nitrogen atoms.
-
Anti-Static Weighing: Because 5-iodo-2-methoxy-1H-pyrimidin-6-one is a fine powder, it is prone to electrostatic "flyaway." Use an anti-static gun (e.g., Zerostat) on the weigh boat and the spatula before transferring the solid.
-
Closed-System Transfer: Weigh the required mass inside the fume hood. If the balance is outside the hood, place the powder in a pre-tared, sealable vial inside the hood, seal it, and then transport it to the balance.
-
Dissolution Protocol: Add the solvent (e.g., DMF, Methanol) slowly down the side of the reaction vessel to prevent aerosolizing the powder. Cap the vessel immediately after solvent addition and use magnetic stirring rather than vigorous manual shaking.
-
Decontamination: Upon completion, wipe down the spatulas, balance, and hood surface with a solvent known to dissolve the compound (e.g., methanol), followed by a secondary wipe with warm soapy water to remove residual solvent.
Operational workflow for handling 5-iodo-2-methoxy-1H-pyrimidin-6-one.
Decontamination & Halogenated Waste Disposal Plan
The disposal of 5-iodo-2-methoxy-1H-pyrimidin-6-one cannot be treated as standard organic waste. Because of the covalently bound iodine atom, this compound and any solvents it touches must be strictly classified as Halogenated Organic Waste [3][4].
The Scientific Logic of Waste Segregation: Environmental Protection Agency (EPA) and global equivalent regulations mandate the separation of halogenated and non-halogenated waste[3][4]. When halogenated compounds are incinerated, they generate highly corrosive and toxic hydrogen halide gases (in this case, Hydrogen Iodide, HI)[5]. Waste disposal facilities must route halogenated waste to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize these gases[5]. Mixing this compound with non-halogenated waste streams bypasses these safety controls, violates environmental regulations, and exponentially increases institutional disposal costs[4].
Table 2: Waste Segregation Matrix
| Waste Stream | Container Specification | Incompatibilities to Avoid |
| Halogenated Organic Liquid (Reaction effluent, washes) | High-Density Polyethylene (HDPE) or glass carboy, clearly labeled "Halogenated Organic Waste" | Do NOT mix with acids, bases, oxidizers, or non-halogenated flammable solvents[3]. |
| Solid Waste (Contaminated gloves, weigh boats, wipes) | Puncture-proof, leak-proof solid waste bin lined with a 6-mil poly bag | Do NOT place in standard biohazard or municipal trash[4]. |
Spill Response Protocol: If a dry spill occurs, do not sweep it, as this will aerosolize the iodinated pyrimidine[2]. Instead, gently cover the powder with a damp absorbent pad (using water or a mild solvent) to suppress dust, then carefully scoop the material into a designated solid hazardous waste container[2].
References
- Hazardous Materials Disposal Guide Nipissing University
- Safety Data Sheet - Pyrimidine Deriv
- Hazardous Waste Guide UTIA Safety Office
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)
- Safety Data Sheet - Halogen
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
